molecular formula C10H12N2O3 B3204392 8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1035492-00-2

8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3204392
CAS No.: 1035492-00-2
M. Wt: 208.21 g/mol
InChI Key: OPXPMMZQJSTLNY-UHFFFAOYSA-N
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Description

8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1035229-35-6) is a benzoxazine derivative characterized by a 1,4-benzoxazine core substituted with a hydroxy group at position 5 and a 2-aminoethyl side chain at position 8 (Figure 1). The compound is typically isolated as a hydrochloride salt, enhancing its aqueous solubility for pharmaceutical applications . Benzoxazines are heterocyclic compounds of significant interest due to their diverse biological activities, including antiplatelet, anticancer, and neuroprotective properties .

Figure 1. Structure of this compound.

Properties

IUPAC Name

8-(2-aminoethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-4-3-6-1-2-7(13)9-10(6)15-5-8(14)12-9/h1-2,13H,3-5,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXPMMZQJSTLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2O1)CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then cyclized using a base such as sodium hydroxide. The reaction conditions often require refluxing in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydroxyl Group Protection

The hydroxyl group at position 5 is often protected as a benzyl ether during synthesis to prevent undesired side reactions:

  • Protection : Treatment with benzyl bromide and K₂CO₃ in DMF (85–92% yield) .

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, restoring the hydroxyl functionality .

Amine Group Stabilization

The primary amine is stabilized as a hydrochloride salt for isolation:

  • Salt formation : Reaction with HCl in ethanol yields the crystalline hydrochloride form (95% purity) .

Ring-Opening Reactions

The oxazinone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 2-aminophenol derivatives.

  • Basic hydrolysis : Forms carboxylic acid intermediates via lactone ring opening.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at position 6 or 7:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (72% yield) .

  • Sulfonation : SO₃ in H₂SO₄ produces sulfonic acid derivatives .

Aminoethyl Side Chain Modifications

The primary amine participates in:

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives.

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol .

Hydroxyl Group Reactions

  • Esterification : Reacts with acetic anhydride to form acetylated derivatives.

  • Oxidation : MnO₂ oxidizes the hydroxyl group to a ketone .

Key Reaction Data

Reaction Type Conditions Yield Reference
ChloroacetylationBenzyltrimethylammonium dichloroiodate, CH₂Cl₂/AcOH/H₂O, 65°C, 20 h94%
Catalytic HydrogenationPd/C (10%), H₂, THF, RT, 12 h97%
Hydroxyl ProtectionBenzyl bromide, K₂CO₃, DMF, 80°C, 6 h89%
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 h72%

Scientific Research Applications

8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs in terms of structural features , synthetic routes , physicochemical properties , and biological activities .

Structural Modifications and Substituent Effects

Compound Name/ID Substituents/Modifications Key Structural Differences
Target Compound (CAS 1035229-35-6) 5-hydroxy, 8-(2-aminoethyl) Aminoethyl side chain enhances basicity and H-bonding .
6-(Substituted-phenyl)pyrimidin-4-yl derivatives (7a–c) 6-pyrimidinyl, 4-methyl, substituted phenyl Bulky aryl groups increase lipophilicity; methyl at position 4 alters ring conformation.
4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl) analog (29) Oxadiazole-isobutyl at position 4 Oxadiazole introduces π-stacking potential; isobutyl enhances steric bulk.
7-Bromo-isoxazole hybrids 7-bromo, isoxazole-linked Bromine increases electronegativity; isoxazole adds heterocyclic diversity.
4-(4-Nitrobenzyl)pyrido-oxazinone (NPO) Nitrobenzyl at position 4, pyrido-fused core Nitro group confers redox activity; pyrido fusion alters electron distribution.
5-(Benzyloxy)-8-chloroacetyl derivative Benzyloxy at position 5, chloroacetyl at 8 Chloroacetyl enables nucleophilic substitution; benzyloxy increases hydrophobicity.

Physicochemical Properties

Property Target Compound 7-Bromo-isoxazole Hybrid NPO 5-(Benzyloxy)-8-chloroacetyl
Molecular Weight 244.67 (HCl salt) ~380–400 316.3 355.76
Solubility High (HCl salt) Moderate (lipophilic Br) Low (nitro group) Low (chloroacetyl, benzyloxy)
LogP ~1.5 (predicted) ~3.2 ~2.8 ~3.5
Hydrogen Bonding 3 donors, 4 acceptors 2 donors, 5 acceptors 2 donors, 6 acceptors 1 donor, 5 acceptors

Key Research Findings

Bioactivity: The aminoethyl side chain in the target compound may enhance interactions with platelet receptors, though specific mechanistic data are pending . In contrast, nitrobenzyl-substituted analogs (e.g., NPO) show direct NF-κB pathway inhibition .

Structural Insights: Electron-withdrawing groups (e.g., Br, NO2) reduce solubility but improve membrane permeability, whereas hydrophilic substituents (e.g., aminoethyl) favor aqueous compatibility .

Therapeutic Potential: Oxadiazole-linked derivatives exhibit potent enzyme inhibition (e.g., Trypanosoma NMT), highlighting the role of heterocycles in target engagement .

Biological Activity

8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1035492-00-2) is a heterocyclic compound with significant biological potential. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • Structural Characteristics : The compound features a benzoxazine ring with a hydroxy group and an aminoethyl side chain, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in disease pathways, potentially exerting therapeutic effects.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was reported to be comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines. For instance, treatment with the compound resulted in significant reductions in cell viability in MCF-7 breast cancer cells, with observed IC50 values indicating strong efficacy .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular assays, suggesting a role in managing inflammatory conditions .

Neuroprotective Activity

Recent studies have explored the compound's potential in neuroprotection. It has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's . The IC50 values against AChE were notably lower than those for BChE, indicating a preferential action that could be beneficial for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study on the antibacterial activity of this compound against E. faecalis and P. aeruginosa, the compound exhibited significant inhibition zones ranging from 19 mm to 30 mm compared to controls. These results suggest its potential utility in treating infections caused by resistant strains .

Bacterial StrainInhibition Zone (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

Case Study 2: Cancer Cell Viability

A study evaluating the effects of this compound on MCF-7 cells reported an IC50 value of approximately 225 µM after 48 hours of treatment. This indicates a significant reduction in cell viability and suggests its potential as an anticancer agent .

Treatment Concentration (µM)Cell Viability (%)
Control100
5085
10070
22525

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via domino reactions using tert-butyl hydroperoxide (TBHP) as an oxidizing agent, as demonstrated in benzoxazinone derivatives. Key steps include refluxing precursors (e.g., substituted oxazolones) with TBHP in methanol, followed by purification via column chromatography (hexane/EtOAc gradients). Yield optimization requires precise stoichiometry (e.g., 1:2 molar ratio of substrate to TBHP) and reaction time monitoring via TLC . Alternative routes may involve condensation of aminoethyl groups with hydroxylated benzoxazinone cores under acidic conditions, though purity challenges may arise .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to identify the hydroxy group (δ ~10-12 ppm) and the aminoethyl moiety (δ ~2.8-3.5 ppm for CH2_2). IR spectroscopy confirms the lactam carbonyl (C=O stretch ~1680 cm1^{-1}). For unambiguous confirmation, X-ray crystallography is recommended, referencing NIST Chemistry WebBook data for analogous benzoxazinones .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer : The hydroxy and amino groups make the compound sensitive to oxidation. Store under inert gas (N2_2) at -20°C in amber vials. Stability assays in buffered solutions (pH 4–9) show degradation >10% after 72 hours at pH extremes, necessitating neutral conditions for biological testing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer : Adopt a split-plot design with randomized blocks, as used in pharmacological studies. Assign compound concentrations as main plots, biological models (e.g., cell lines vs. tissue assays) as subplots, and replicate measurements (n ≥ 4) to account for batch variability. Include positive/negative controls (e.g., known inhibitors) and normalize data to baseline activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or enantiomeric variations. Perform HPLC-MS purity checks (>95%) and compare against synthetic intermediates. If enantiomers are suspected, use chiral chromatography (e.g., Chiralpak AD-H column) to isolate active forms, referencing enantioenriched benzoxazinone derivatives .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project framework:

  • Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask assays.
  • Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under UV light (λ = 254 nm) and analyze metabolites via LC-QTOF-MS.
  • Phase 3 : Evaluate biotic degradation using soil microcosms and quantify half-life (t1/2_{1/2}) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

  • Methodological Answer : Matrix interference (e.g., proteins in serum) requires sample pretreatment: protein precipitation with acetonitrile (1:3 v/v), followed by SPE (C18 cartridges). Use UPLC-ESI-MS/MS with deuterated internal standards (e.g., D5 _5-labeled analog) to achieve LOQs <1 ng/mL .

Q. How can computational methods predict regioselective modifications of the benzoxazinone core?

  • Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model electronic effects. The 5-hydroxy group directs electrophilic substitution to the C8 position, while the aminoethyl side chain influences steric accessibility. Validate predictions via Suzuki-Miyaura coupling with aryl boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

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